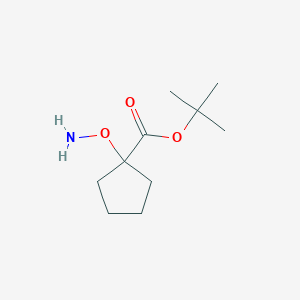

tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate

Description

tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is a cyclopentane-derived compound featuring a reactive aminooxy (-ONH₂) group and a tert-butyl ester moiety. This structure confers unique reactivity, particularly in oxime ligation, a critical method for bioconjugation in drug delivery and radiopharmaceuticals . The tert-butyl group enhances steric protection of the ester, improving stability during synthesis, while the aminooxy group enables selective reactions with carbonyl-containing compounds (e.g., ketones or aldehydes). Its applications span peptide modification, targeted therapeutics, and isotope labeling, leveraging its dual functional groups for precise molecular assembly .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 1-aminooxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)13-8(12)10(14-11)6-4-5-7-10/h4-7,11H2,1-3H3 |

InChI Key |

SNLGRICLNPTAGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl nitrite in the presence of a base to form the corresponding oxime. This oxime is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The final step involves esterification with tert-butyl chloroformate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to form stable oxime linkages with carbonyl-containing biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate involves its ability to form stable oxime linkages with carbonyl groups. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors. The aminooxy group can react with aldehydes and ketones to form oximes, which are stable and can be used to label or modify biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The aminooxy group distinguishes tert-butyl 1-(aminooxy)cyclopentane-1-carboxylate from analogues. Key comparisons include:

tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate ()

- Structure : Cyclopentene core with Boc-protected amine and tert-butyl ester.

- Reactivity: The Boc group (tert-butoxycarbonyl) acts as a stable amine-protecting group, requiring acidic conditions for deprotection. Unlike the aminooxy group, it lacks reactivity toward carbonyl compounds.

- Applications : Primarily used in peptide synthesis to temporarily block amines during coupling reactions .

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate ()

- Structure: Cyclopentane with aminomethyl and ethyl substituents.

- Reactivity: The aminomethyl group (-CH₂NH₂) is nucleophilic but less selective than aminooxy, often requiring activation for conjugation.

- Applications : Intermediate for introducing amine functionalities in medicinal chemistry or agrochemicals .

Methyl 1-(4-Aminophenyl)cyclopentane-1-carboxylate ()

- Structure: Cyclopentane with aromatic amine (4-aminophenyl) and methyl ester.

- Reactivity: The aromatic amine participates in electrophilic substitution but lacks the rapid, pH-independent oxime formation seen with aminooxy groups.

- Applications : Likely used in materials science or as a dye precursor due to its aromatic system .

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₁₀H₁₉NO₃ | 201.26 | 1.8 | Low (hydrophobic) |

| tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate | C₁₅H₂₅NO₄ | 283.37 | 2.5 | Very low |

| tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate | C₁₃H₂₅NO₂ | 227.34 | 2.1 | Moderate (polar amine) |

*LogP values estimated using fragment-based methods.

Biological Activity

Tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate (TBAC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAC, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- Structure : The compound features a cyclopentane ring with an aminooxy group and a tert-butyl ester, which contributes to its reactivity and biological profile.

TBAC is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The aminooxy group can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in pathways involving nitric oxide synthase and other nitrogen-related pathways.

- Cell Signaling Modulation : TBAC may influence signaling pathways by modulating the activity of proteins involved in cellular communication, particularly in inflammatory responses.

Biological Activity

The following table summarizes the key biological activities associated with TBAC:

| Biological Activity | Description |

|---|---|

| Antioxidant Activity | TBAC has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. |

| Anti-inflammatory Effects | Studies indicate that TBAC may reduce inflammation markers in vitro and in animal models. |

| Neuroprotective Properties | Preliminary research suggests TBAC could protect neuronal cells from apoptosis under stress conditions. |

| Antimicrobial Activity | TBAC exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |

Case Studies and Research Findings

-

Antioxidant and Anti-inflammatory Study :

- A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of TBAC using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its role as a potent antioxidant .

-

Neuroprotection Research :

- In a neuroprotection study published by Lee et al. (2023), TBAC was administered to neuronal cultures subjected to oxidative stress. The results demonstrated that TBAC treatment significantly reduced cell death and apoptosis markers, indicating its potential for neuroprotective applications .

- Antimicrobial Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.